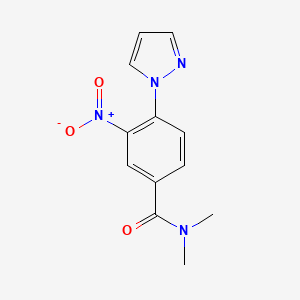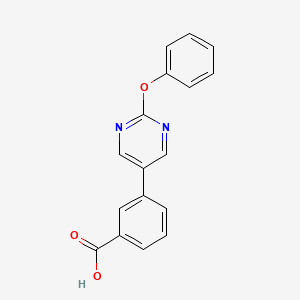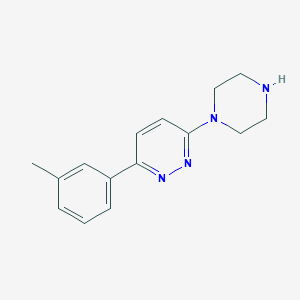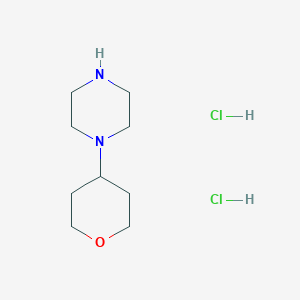
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Overview
Description
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound that features a nitro group, a pyrazole ring, and a carboxamide group
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or activation of certain enzymes or receptors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, a similar compound, has been shown to have promising melting point and thermal stability, making it a potential melt-castable explosive .
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide plays a significant role in biochemical reactions due to its unique chemical structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve signal transmission . Additionally, this compound has shown potential interactions with other biomolecules, such as DNA and proteins, affecting their stability and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . By affecting these pathways, this compound can alter cellular responses to external stimuli and impact cell function. Furthermore, it has been shown to affect gene expression by binding to specific transcription factors and modulating their activity . This can lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, as mentioned earlier . Additionally, this compound can bind to DNA and proteins, affecting their structure and function . This can result in changes in gene expression and protein activity, ultimately influencing cellular processes . Moreover, this compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and disruption of normal cellular processes . In in vitro studies, the long-term exposure to this compound has been associated with changes in cell morphology, reduced cell viability, and altered gene expression . Similarly, in in vivo studies, prolonged exposure to this compound has been linked to adverse effects on organ function and overall health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its potential therapeutic applications . At higher doses, this compound can exhibit toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dose optimization in experimental settings . Additionally, high doses of this compound have been associated with increased oxidative stress, inflammation, and disruption of normal cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, potentially leading to drug-drug interactions . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters . Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it interacts with specific biomolecules and exerts its effects . For example, the localization of this compound to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression . Similarly, its localization to the mitochondria can affect mitochondrial function and induce oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures. For instance, one method involves heating the reactants at 100°C for 4 hours . This reaction results in the formation of the desired compound through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar structure with additional nitro groups, used in energetic materials.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with a pyrazole ring and nitro groups, used in the design of new energetic materials.
Uniqueness
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N,N-dimethyl-3-nitro-4-pyrazol-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-14(2)12(17)9-4-5-10(11(8-9)16(18)19)15-7-3-6-13-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFALJQAHHXMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid](/img/structure/B1387155.png)


![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride](/img/structure/B1387160.png)


![1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387166.png)
![2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387167.png)
![4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1387168.png)
![4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387169.png)
![3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1387170.png)


![N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387178.png)
